1-Decylpiperidine N-oxide

描述

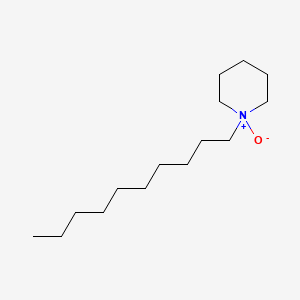

1-Decylpiperidine N-oxide (CAS 74493-19-9) is a synthetic alkylpiperidine derivative where the nitrogen atom in the piperidine ring is oxidized to form an N-oxide group. Its molecular formula is C₁₅H₃₁NO, with a molecular weight of 241.42 g/mol . The compound features a 10-carbon decyl chain attached to the piperidine ring, which confers significant lipophilicity, balanced by the polar N-oxide group. The synthesis of such alkylpiperidine N-oxide derivatives typically involves N-oxidation of alkylpiperidines using oxidizing agents like hydrogen peroxide, often catalyzed by acids such as phosphotungstic acid .

属性

CAS 编号 |

74493-19-9 |

|---|---|

分子式 |

C15H31NO |

分子量 |

241.41 g/mol |

IUPAC 名称 |

1-decyl-1-oxidopiperidin-1-ium |

InChI |

InChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-10-13-16(17)14-11-9-12-15-16/h2-15H2,1H3 |

InChI 键 |

BPFOQVIYHIFVRD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC[N+]1(CCCCC1)[O-] |

规范 SMILES |

CCCCCCCCCC[N+]1(CCCCC1)[O-] |

其他CAS编号 |

74493-19-9 |

同义词 |

1-decylpiperidine N-oxide deP-NO |

产品来源 |

United States |

化学反应分析

Cytotoxic Activity

1-Decylpiperidine N-oxide exhibits concentration- and time-dependent inhibition of macromolecular synthesis in Ehrlich ascites carcinoma (EAC) cells . Key findings include:

-

Inhibition of Nucleic Acid Synthesis :

-

Protein Synthesis Inhibition :

Structural Influence :

-

Cytotoxicity correlates with alkyl chain length, peaking at . The decyl chain () balances lipophilicity and membrane permeability, enhancing cellular uptake.

Comparative Reactivity

Piperidine N-oxides differ from aromatic analogs (e.g., pyridine N-oxides) due to their saturated structure:

-

Electrophilic Susceptibility : The N-oxide group increases electron density at nitrogen, but the absence of aromatic conjugation limits resonance stabilization .

-

Nucleophilic Substitution : Less reactive than pyridine N-oxides, which undergo directed metallation or nitration .

Biochemical Interactions

This compound’s cytotoxicity may involve:

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | 74493-19-9 | C₁₅H₃₁NO | 241.42 | Moderate lipophilicity, surfactant |

| 1-Tetradecylpiperidine N-oxide | 53669-71-9 | C₁₉H₃₉NO | 297.53 | High lipophilicity, micelle former |

| 1-Hexadecylpiperidine N-oxide | 53669-72-0 | C₂₁H₄₃NO | 325.58 | Very high lipophilicity, low solubility |

Piperidine vs. Pyridine N-Oxides

Pyridine 1-oxide (CAS 694-59-7, C₅H₅NO, MW: 95.10 g/mol) is a simpler aromatic N-oxide . Key contrasts with this compound include:

- Ring Saturation : Piperidine (saturated) is more flexible and less reactive than pyridine (unsaturated).

- Lipophilicity : The decyl chain in this compound drastically increases lipophilicity compared to pyridine N-oxide, which lacks alkyl substituents.

- Applications : Pyridine N-oxide derivatives are often used as intermediates in drug synthesis, while alkylpiperidine N-oxide derivatives may serve as surfactants or penetration enhancers due to their amphiphilicity.

Pharmacokinetic and Functional Comparisons

Sorafenib N-Oxide

In a pharmacokinetic study, sorafenib N-oxide demonstrated increased brain uptake (Cmax and AUC0–∞) compared to the parent drug sorafenib, despite its higher polarity. For this compound, the long alkyl chain may further enhance brain uptake by counterbalancing the polarity of the N-oxide group, though this requires empirical validation.

常见问题

What experimental design considerations are critical for measuring 1-decylpiperidine N-oxide fluxes in heterogeneous soil systems?

Basic Research Question

To ensure accurate flux measurements, experimental designs must account for spatial variability and temporal dynamics. For example, linear mixed-effect (LME) models can statistically isolate landscape-specific effects (e.g., soil type) from land-use impacts . Key steps include:

- Stratified sampling to capture spatial heterogeneity.

- Logarithmic transformation of non-normal data (Shapiro–Wilk and Levene’s tests).

- Use of Fisher’s LSD test for post-hoc comparisons (α ≤ 0.05, with marginal significance at α ≤ 0.09 for high variability) .

How can researchers resolve contradictions in transporter-mediated uptake mechanisms of this compound?

Advanced Research Question

Contradictions often arise from assumptions about specific transporters (e.g., OCT1). Methodological solutions include:

- Comparative cell line studies : Use OCT1-expressing HEK293 cells vs. OCT1-deficient hepatoma cells (HepG2, Huh7) to isolate transporter roles .

- In vivo validation : Compare plasma and tissue concentrations in wild-type vs. Oct1-knockout mice .

- Multi-model analysis : Combine transporter screening with metabolomic profiling to identify compensatory pathways .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

Safety protocols must address acute toxicity and reactivity risks:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H332) .

- Deactivation : For peroxide-forming derivatives, submit deactivation requests to institutional EH&S departments, including PI and department administrator approvals .

How do structural modifications of the piperidine ring influence the stability and reactivity of this compound?

Advanced Research Question

Substituent effects on electron distribution and tautomerism can be evaluated via:

- Computational modeling : Density functional theory (DFT) to map electron density changes (e.g., 4-nitropyridine N-oxide studies) .

- Cytochrome P450 assays : Test N-oxygenation rates with substituted analogs (e.g., 6-chloro vs. 6-hydroxy derivatives) .

- Stability testing : Monitor peroxide formation under varying storage conditions (light, temperature) .

What analytical methods are recommended for characterizing this compound purity and degradation products?

Basic Research Question

Purity and degradation analysis require multi-modal approaches:

- Vacuum distillation : Purify liquid N-oxides to remove peroxides .

- Chromatography : Use HPLC-UV/ESI-MS for quantification and impurity profiling.

- Spectroscopy : ESR or NMR to detect radical intermediates (e.g., DMPO spin-trapping analogs) .

How can researchers design studies to assess the environmental persistence of this compound in aquatic systems?

Advanced Research Question

Persistence studies should integrate biotic/abiotic factors:

- Microcosm experiments : Measure half-life under varying pH, temperature, and microbial loads.

- Isotopic tracing : Use ¹⁵N-labeled analogs to track mineralization pathways .

- QSAR modeling : Predict degradation kinetics based on substituent electronegativity and hydrophobicity .

What statistical frameworks are optimal for analyzing time-series data on this compound bioaccumulation?

Advanced Research Question

Time-series analysis requires robust statistical frameworks:

- Generalized additive models (GAMs) : Model non-linear accumulation trends.

- Bayesian hierarchical models : Account for nested data structures (e.g., individual organisms within populations) .

- Power analysis : Predefine sample sizes to detect marginal effects (α = 0.09) in high-variability systems .

How can mechanistic studies differentiate between enzymatic and non-enzymatic pathways in this compound metabolism?

Advanced Research Question

Pathway differentiation methodologies:

- Enzyme inhibition assays : Use cytochrome P450 inhibitors (e.g., ketoconazole) to quantify enzymatic contributions .

- Radical scavengers : Add antioxidants (e.g., ascorbate) to test non-enzymatic oxidation .

- Isotope ratio mass spectrometry (IRMS) : Compare δ¹³C/δ¹⁵N signatures of metabolites from enzymatic vs. abiotic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。